2-[[4-(Trifluoromethyl)anilino]methylidene]propanedinitrile
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Overview
Description
Propanedinitrile, 2-[[[4-(trifluoromethyl)phenyl]amino]methylene]- is a chemical compound with the molecular formula C11H6F3N3. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a valuable compound in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 2-[[[4-(trifluoromethyl)phenyl]amino]methylene]- typically involves the reaction of 4-(trifluoromethyl)aniline with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, 2-[[[4-(trifluoromethyl)phenyl]amino]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or their derivatives.
Reduction: Amines or other reduced forms of the nitrile groups.
Substitution: Substituted nitriles or other derivatives depending on the nucleophile used.
Scientific Research Applications
Propanedinitrile, 2-[[[4-(trifluoromethyl)phenyl]amino]methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-tumor effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanedinitrile, 2-[[[4-(trifluoromethyl)phenyl]amino]methylene]- involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by inhibiting certain enzymes or signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Propanedinitrile, 2-[[2-(trifluoromethoxy)phenyl]methylene]-
- Propanedinitrile, [[2-(1-pyrrolidinyl)phenyl]methylene]-
- Propanedinitrile, [[4-(trifluoromethyl)phenyl]methylene]-
Uniqueness
Propanedinitrile, 2-[[[4-(trifluoromethyl)phenyl]amino]methylene]- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds .
Properties
CAS No. |
24115-34-2 |
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Molecular Formula |
C11H6F3N3 |
Molecular Weight |
237.18 g/mol |
IUPAC Name |
2-[[4-(trifluoromethyl)anilino]methylidene]propanedinitrile |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)9-1-3-10(4-2-9)17-7-8(5-15)6-16/h1-4,7,17H |
InChI Key |
VRZIHQVOWTWSBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC=C(C#N)C#N |
Origin of Product |
United States |
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